molecular formula C9H7BrFNO2 B6206738 8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 2288962-59-2

8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B6206738
CAS No.: 2288962-59-2
M. Wt: 260.1
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Description

8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Benzoxazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromo-4-fluorophenol with a suitable ketone under acidic conditions to form the benzoxazepine ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace halogen atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain receptors and enzymes. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
  • 6-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Uniqueness

8-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in the benzoxazepine ring enhances its reactivity and potential therapeutic applications compared to similar compounds.

Properties

CAS No.

2288962-59-2

Molecular Formula

C9H7BrFNO2

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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